molecular formula C8H8ClNO B14863312 1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one

1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one

Cat. No.: B14863312
M. Wt: 169.61 g/mol
InChI Key: QNEHFUBTZALOJD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . It is a pyridine derivative, characterized by the presence of a chloro and a methyl group on the pyridine ring, and an ethanone group attached to the ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one typically involves the reaction of 4-chloro-2-methylpyridine with an appropriate ethanone derivative under specific reaction conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity .

Chemical Reactions Analysis

1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the pyridine ring influence its reactivity and binding affinity to various biological targets. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

1-(4-Chloro-2-methylpyridin-3-YL)ethan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(4-chloro-2-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-8(6(2)11)7(9)3-4-10-5/h3-4H,1-2H3

InChI Key

QNEHFUBTZALOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)C)Cl

Origin of Product

United States

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